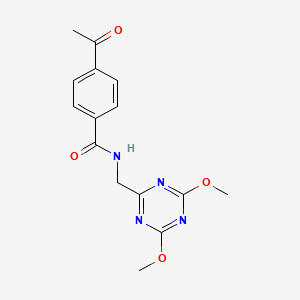

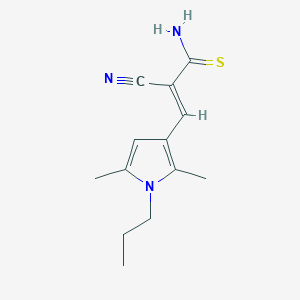

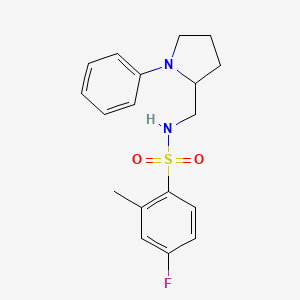

2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide” is a chemical compound used for proteomics research . Its molecular formula is C13H17N3S .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring substituted with various functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The compound also contains a cyano group (C#N), a propyl group (C3H7), and a thioamide group (C=S).Aplicaciones Científicas De Investigación

Structural Characterization and Chemical Properties

The geometric and electronic structural characterization of related pyrrole derivatives, such as (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, through X-ray diffraction and ab initio quantum mechanics, reveals significant electron delocalization within the pyrrole ring, suggesting its potential as an effective donor or acceptor in π-type charge-transfer complexes (Duchamp et al., 1983). This property is crucial for applications in electronic materials and molecular electronics.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds incorporating the pyrrole moiety demonstrates the versatility of these structures in creating a wide range of chemical entities. For instance, the use of 2-cyano derivatives as key intermediates for synthesizing coumarin, pyridine, pyrrole, and thiazole derivatives showcases the potential for developing novel antimicrobial agents and materials with specific electronic properties (Bondock et al., 2008).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of compounds similar to 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide has yielded promising results. The development of novel heterocycles incorporating the antipyrine moiety, with significant in vitro antitumor activity against specific cell lines, highlights the potential for these compounds in therapeutic applications (Abu-Melha, 2013).

Electronic and Optical Properties

The synthesis and analysis of vinyl derivatives containing the pyrrole unit, such as 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, underscore the compound's interesting electronic and optical properties, including absorption characteristics and thermal stability, which are critical for developing advanced materials for optoelectronic applications (Kotteswaran et al., 2016).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide involves the reaction of 2-cyano-3-bromoprop-2-enethioamide with 2,5-dimethyl-1-propyl-1H-pyrrole in the presence of a base to form the desired product.", "Starting Materials": [ "2-cyano-3-bromoprop-2-enethioamide", "2,5-dimethyl-1-propyl-1H-pyrrole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,5-dimethyl-1-propyl-1H-pyrrole to a solution of 2-cyano-3-bromoprop-2-enethioamide in a suitable solvent (e.g. DMF).", "Add a base (e.g. potassium carbonate) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide." ] } | |

Número CAS |

852217-78-8 |

Fórmula molecular |

C13H17N3S |

Peso molecular |

247.36 g/mol |

Nombre IUPAC |

2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enethioamide |

InChI |

InChI=1S/C13H17N3S/c1-4-5-16-9(2)6-11(10(16)3)7-12(8-14)13(15)17/h6-7H,4-5H2,1-3H3,(H2,15,17) |

Clave InChI |

UXDWNBDZMMCIHD-UHFFFAOYSA-N |

SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=S)N)C |

SMILES canónico |

CCCN1C(=CC(=C1C)C=C(C#N)C(=S)N)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2981888.png)

![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)

![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)

![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)

![4-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2981902.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)